1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Derivative: Starting with thiophene, a thiophene-2-ylmethyl halide can be synthesized through halogenation and subsequent substitution reactions.
Synthesis of the Alkyne Intermediate: The but-2-yn-1-yl group can be introduced via Sonogashira coupling, using an appropriate alkyne and halide.
Urea Formation: The final step involves the reaction of the thiophene derivative with the alkyne intermediate in the presence of a urea-forming reagent, such as phosgene or an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Trifluoromethyl Phenoxy Compounds: Such as 4-(trifluoromethyl)phenol.
Urea Derivatives: Including N,N’-disubstituted ureas.
Uniqueness
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-5-3-6-14(11-13)24-9-2-1-8-21-16(23)22-12-15-7-4-10-25-15/h3-7,10-11H,8-9,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPUCCDUYRWOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)NCC2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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